molecular formula C21H20O11 B192011 Orobol 7-O-glucoside CAS No. 20486-33-3

Orobol 7-O-glucoside

Cat. No. B192011
CAS RN: 20486-33-3
M. Wt: 448.4 g/mol
InChI Key: WJHSRFQBVYHKKL-NLXYUYROSA-N
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Description

Orobol 7-O-glucoside is a natural compound found in the roots of Orobanchaceae plants. It has gained significant attention in the scientific community due to its potential therapeutic properties. In

Scientific Research Applications

Phylogenetic Significance in Bryophytes

Orobol 7-O-glucoside, along with pratensein as 7-O-glucosides and 7-(6"-malonylglucosides), was identified in Bryum capillare, marking the first discovery of isoflavonoids in bryophytes. This finding has significant phylogenetic implications (Anhut et al., 1984).

Identification in Different Plant Species

The compound was also isolated from Maclura tinctoria, along with other flavonoids, highlighting its presence across various plant species (el-Sohly et al., 1999).

Antioxidant and Scavenging Activity

A study involving Prunus serrulata var. spontanea revealed that orobol 7-O-glucoside exhibited peroxynitrite scavenging activity, indicating its potential as an antioxidant (Jung et al., 2005).

Anticancer Potential

Bioconversion of genistein to orobol was studied, and orobol demonstrated significant anticancer activity against MCF-7 breast cancer cells. This suggests its potential application in creating bioactive products for food and pharmaceutical industries (Abari & Tayebi, 2019).

Chemotaxonomic Applications

Isoflavone patterns, including orobol 7-O-glucoside, were studied in Genista species, indicating their usefulness as chemotaxonomic markers (Rensen et al., 1999).

Enhancement of Drug Sensitivity

Orobol was found to enhance sensitivity to cisplatin in ovarian carcinoma cells, suggesting its role in enhancing the effectiveness of certain chemotherapeutic drugs (Isonishi et al., 2003).

Stabilization and Skin Delivery

A study on lipid nanoparticles for orobol highlighted its improved physicochemical stability and topical skin delivery, important for its use in dermatological applications (Kim et al., 2020).

Antiviral Properties

Orobol was identified as an inhibitor of Vesicular Stomatitis Virus, affecting viral nucleic acids synthesis and glycosylation of proteins, indicating its potential in antiviral therapies (Almela et al., 1994).

Role in Neurodegenerative Diseases

Orobol was reported to have multifunctional regulatory activities against pathological factors of Alzheimer's Disease, highlighting its potential in neurodegenerative disorder research (Nam et al., 2019).

Effect on Atopic Dermatitis

A study showed that orobol could attenuate atopic dermatitis-like symptoms in animal models, suggesting its therapeutic efficacy in dermatological conditions (Lee et al., 2022).

properties

CAS RN

20486-33-3

Product Name

Orobol 7-O-glucoside

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c22-6-15-18(27)19(28)20(29)21(32-15)31-9-4-13(25)16-14(5-9)30-7-10(17(16)26)8-1-2-11(23)12(24)3-8/h1-5,7,15,18-25,27-29H,6H2/t15-,18+,19?,20-,21-/m1/s1

InChI Key

WJHSRFQBVYHKKL-NLXYUYROSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H](C([C@@H]([C@H](O4)CO)O)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O

synonyms

Oroboside;  Orobol 7-β-D-glucoside;  3',4',5,7-Tetrahydroxyisoflavone 7β-D-glucopyranoside;  3-(3,4-Dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orobol 7-O-glucoside
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Orobol 7-O-glucoside
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Orobol 7-O-glucoside
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Orobol 7-O-glucoside
Reactant of Route 5
Orobol 7-O-glucoside
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Orobol 7-O-glucoside

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